molecular formula C36H28Cl3NO10 B14806519 2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyranosyl trichloroacetimidate

2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyranosyl trichloroacetimidate

Cat. No.: B14806519
M. Wt: 741.0 g/mol
InChI Key: KTHFOWIANASXOK-KHSPHJBMSA-N
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Description

2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate is a complex organic compound primarily used in carbohydrate chemistry. It is a derivative of galactose, a type of sugar, and is often utilized as a glycosyl donor in glycosylation reactions. This compound is known for its stability and reactivity, making it a valuable tool in the synthesis of oligosaccharides and other glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate typically involves the protection of the hydroxyl groups of galactose with benzoyl groups. This is followed by the introduction of the trichloroacetimidate group at the anomeric position. The process generally includes the following steps:

Industrial Production Methods

While the synthesis of this compound is typically carried out on a laboratory scale, industrial production would involve similar steps but with optimized reaction conditions and scaling up of the processes. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are crucial in the formation of glycosidic bonds, which are essential in the synthesis of complex carbohydrates.

Common Reagents and Conditions

Major Products

The major products of glycosylation reactions involving 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate are glycosides, where the galactose moiety is linked to another sugar or aglycone through a glycosidic bond .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group is activated by a Lewis acid, leading to the formation of a glycosyl cation. This cation then reacts with a nucleophile, typically an alcohol, to form a glycosidic bond . The benzoyl groups protect the hydroxyl groups of the galactose, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzyl-β-D-galactopyranoside Trichloroacetimidate: Similar in structure but with benzyl groups instead of benzoyl groups.

    2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside Trichloroacetimidate: Uses acetyl groups for protection.

    2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranoside Trichloroacetimidate: Similar compound with glucose instead of galactose.

Uniqueness

2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate is unique due to its specific protective groups and the use of galactose as the sugar moiety. This combination provides distinct reactivity and stability, making it particularly useful in specific glycosylation reactions.

Properties

Molecular Formula

C36H28Cl3NO10

Molecular Weight

741.0 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26-,27+,28+,29-,34-/m1/s1

InChI Key

KTHFOWIANASXOK-KHSPHJBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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